molecular formula C8H8O2S2 B13318532 4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

Cat. No.: B13318532
M. Wt: 200.3 g/mol
InChI Key: SEVQOLKOBFPMSI-UHFFFAOYSA-N
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Description

4H,5H,7H-Thieno[2,3-c]thiopyran-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused thiophene-thiopyran ring system with a carboxylic acid substituent at position 2. Its molecular formula is C₈H₈O₂S₂, and it is structurally characterized by sulfur atoms in both the thiophene and thiopyran rings.

Properties

Molecular Formula

C8H8O2S2

Molecular Weight

200.3 g/mol

IUPAC Name

5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid

InChI

InChI=1S/C8H8O2S2/c9-8(10)6-3-12-7-4-11-2-1-5(6)7/h3H,1-2,4H2,(H,9,10)

InChI Key

SEVQOLKOBFPMSI-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1C(=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the desired thiopyran ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the successful formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Oxalyl-Amino)-4,7-Dihydro-5H-Thieno[2,3-c]Thiopyran-3-Carboxylic Acid

  • Molecular Formula: C₁₀H₉NO₅S₂
  • Key Differences: Contains an oxalyl-amino (-NH-C(=O)-C(=O)-OH) substituent at position 2, introducing additional hydrogen-bonding capacity and acidity. Higher molecular weight (287.30 g/mol vs. 200.28 g/mol) and increased polarity due to the oxalyl group .
  • ChemSpider ID: 1467, with a defined SMILES string (O=C(O)C(=O)Nc1sc2c(c1C(=O)O)CCSC2) .

Methyl 4,5,6,7-Tetrahydro-Thieno[2,3-c]Pyridine-3-Carboxylate

  • Molecular Formula: C₉H₁₁NO₂S
  • Key Differences :
    • Replaces the thiopyran ring with a pyridine ring , altering aromaticity and electronic properties.
    • Features a methyl ester group instead of a carboxylic acid, reducing water solubility but enhancing membrane permeability .
  • Applications : Used as a synthetic intermediate in alkaloid-inspired drug discovery due to its nitrogen-containing pyridine core .

4H,5H,7H-Thieno[2,3-c]Pyran-2-Carboxylic Acid

  • Molecular Formula : C₈H₈O₃S
  • Key Differences :
    • Carboxylic acid group at position 2 instead of position 3, leading to distinct regioselectivity in reactions.
    • Molecular weight: 184.22 g/mol, lighter than the target compound due to the absence of a sulfur atom in the pyran ring .
  • Commercial Availability : Priced at tier "E9" (Enamine Ltd. catalogue), suggesting moderate synthetic complexity .

2-Amino-4H,5H,7H-Thieno[2,3-c]Thiopyran-3-Carboxylic Acid

  • Molecular Formula: C₈H₉NO₂S₂
  • Key Differences: Substitutes the oxalyl-amino group (in ) with a primary amine (-NH₂) at position 2, enhancing nucleophilicity. Potential for forming zwitterionic structures due to the amine-carboxylic acid interplay .

Limitations and Contradictions in Evidence

  • No direct biological or catalytic data are provided for the target compound, limiting mechanistic insights.
  • Pricing and availability data (e.g., "Contact Seller for Price" in ) suggest commercial scarcity for amino-substituted variants .

Biological Activity

4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid (also known as 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid) is a heterocyclic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
  • Molecular Formula : C₈H₈O₃S
  • Molecular Weight : 184.22 g/mol
  • CAS Number : Not available
  • Structural Characteristics : The compound contains a thiophene ring fused to a pyran structure, which contributes to its unique biological activity.

Antimicrobial Activity

Research indicates that compounds related to thieno[2,3-c]thiopyran derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that various derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb) through mechanisms involving cell wall synthesis disruption and inhibition of serine hydrolases .

CompoundActivityTarget
Thieno[2,3-c]thiopyran derivativesAntimicrobialM. tuberculosis
2-Chloro derivativeModerate inhibitionCell wall synthesis

Anticancer Potential

The biological activity of thieno[2,3-c]thiopyran derivatives also extends to anticancer effects. In vitro studies have shown that these compounds can induce cytotoxicity in various cancer cell lines. For example, derivatives have been tested against breast cancer cell lines like MCF-7 and exhibited varying degrees of growth inhibition .

Cell LineIC50 (μM)
MCF-710.4
Hek29319.2

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specific studies have focused on its interaction with cholinesterases and cyclooxygenases. The inhibition of these enzymes is crucial for developing treatments for neurodegenerative diseases and inflammatory conditions.

EnzymeIC50 (μM)
Acetylcholinesterase19.2
Cyclooxygenase-2Moderate

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The compound acts as a competitive inhibitor for certain enzymes involved in neurotransmission and inflammation.
  • Cell Wall Disruption : Its derivatives show efficacy in disrupting the cell wall synthesis in bacteria, particularly in Mtb.
  • Cytotoxic Effects : The structure allows for interactions that lead to apoptosis in cancer cells.

Study on Antimicrobial Properties

A notable study screened a library of compounds for their ability to inhibit Mtb. The results indicated that certain thieno[2,3-c]thiopyran derivatives significantly reduced bacterial viability by over 90% at concentrations below 10 μM .

Evaluation of Anticancer Activity

In another study focusing on the anticancer potential of thieno[2,3-c]thiopyran derivatives, researchers found that several compounds showed potent activity against multiple human tumor cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis .

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